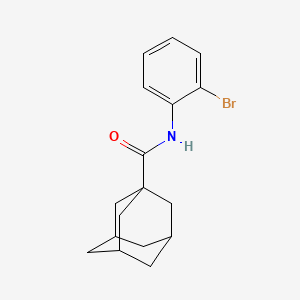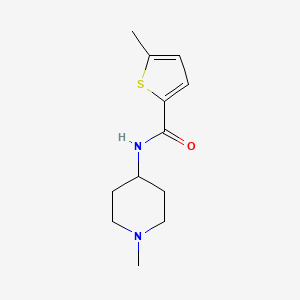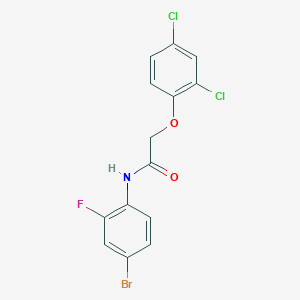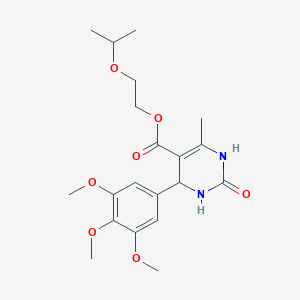
N-(2-bromophenyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-1-adamantanecarboxamide, also known as BRP-7, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromophenyl)-1-adamantanecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromophenyl)-1-adamantanecarboxamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety for clinical use. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential use as a drug. Finally, the development of novel synthesis methods for this compound could improve its availability and reduce its cost, making it more accessible for research and clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure product, and its mechanism of action has been partially elucidated. This compound has been found to have anti-inflammatory and antitumor properties, and further research is needed to fully understand its potential as a therapeutic agent. Despite some limitations in its solubility, this compound remains a valuable tool for research in various fields of scientific inquiry.
Synthesemethoden
N-(2-bromophenyl)-1-adamantanecarboxamide is synthesized through a multistep process that involves the reaction of 2-bromobenzyl bromide with 1-adamantanecarboxylic acid in the presence of a base. The resulting intermediate is then treated with ammonia and a reducing agent, such as lithium aluminum hydride, to yield the final product. This method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-1-adamantanecarboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antitumor activity, suggesting its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMSFTHDCZIYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5008388.png)
![6,7-dimethyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008394.png)
![2-{[2-(3-bromophenoxy)propanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5008403.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![8-bromo-2-(2,5-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008419.png)

![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)

![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)

![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)


![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)